N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-15(2)13-25-20-10-8-18(12-21(20)29-14-23(5,6)22(25)26)24-30(27,28)19-9-7-16(3)17(4)11-19/h7-12,15,24H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJARVQJOPABJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[b][1,4]oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a suitable electrophile. The reaction conditions often require a catalyst and a controlled temperature to ensure the correct formation of the oxazepine ring.
Introduction of the Isobutyl and Dimethyl Groups: These groups are introduced through alkylation reactions. Reagents such as alkyl halides and bases like sodium hydride or potassium carbonate are commonly used.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide is a synthetic compound with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H32N2O4S
- Molecular Weight : 456.6 g/mol
- CAS Number : 921998-17-6
This compound features a complex structure that includes a benzo[b][1,4]oxazepin core and a sulfonamide group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular:
- Mycobacterium tuberculosis : The compound has shown activity against Mycobacterium tuberculosis, although it is less potent than standard treatments such as streptomycin and isoniazid. Among tested derivatives, it was noted that some analogs displayed enhanced activity compared to others .
The mechanism of action for this compound appears to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The sulfonamide moiety is particularly effective in mimicking para-aminobenzoic acid (PABA), which is crucial for folate synthesis in bacteria.
Case Studies and Research Findings
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Study on Antimycobacterial Activity :
- A series of compounds related to the oxazepin structure were tested for their antimycobacterial properties.
- Results indicated that while the compound was effective against Mycobacterium species, its efficacy was lower than conventional antibiotics. Further optimization of the chemical structure may enhance its potency.
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Structure-Activity Relationship (SAR) :
- A comprehensive SAR analysis was performed to identify key structural features that contribute to biological activity.
- Modifications at specific positions on the oxazepin ring significantly influenced antimicrobial potency. For instance, the introduction of bulky substituents at the 5-position enhanced activity against certain strains .
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In Vivo Studies :
- Preliminary in vivo studies demonstrated that the compound could reduce bacterial load in infected models when administered at appropriate dosages.
- However, further studies are required to assess toxicity and pharmacokinetic profiles.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Observations:
Alkyl Chain Impact: The target compound’s 5-isobutyl group (C4) reduces molecular weight by ~14 g/mol compared to the isopentyl (C5) analogs . This shorter chain may enhance solubility in polar solvents due to decreased hydrophobicity.
Sulfonamide Substitution :
- The 3,4-dimethylbenzenesulfonamide group in the target compound introduces steric hindrance and electronic effects distinct from the 4-methyl analog (CAS 921907-81-5). The additional methyl group in the meta position could influence binding interactions with target proteins or enzymes .
- Both 3,4-dimethyl (target and CAS 922022-38-6) and 4-methyl (CAS 921907-81-5) substituents retain hydrogen-bonding capacity via the sulfonamide group, critical for molecular recognition.
Molecular Weight Trends :
- The target compound’s inferred molecular weight (~431.6 g/mol) places it between the two analogs, balancing alkyl chain truncation and substituent addition.
Methodological Considerations
Structural validation of these compounds likely employs X-ray crystallography or NMR, as referenced in crystallographic tools like SHELX and structure validation protocols . Computational modeling could further elucidate how substituent variations affect conformational stability and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
